molecular formula C6H9NO B14170340 3-Methoxy-2-methylbut-2-enenitrile

3-Methoxy-2-methylbut-2-enenitrile

Cat. No.: B14170340
M. Wt: 111.14 g/mol
InChI Key: HEPSHSZXQSKRPA-UHFFFAOYSA-N
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Description

3-Methoxy-2-methylbut-2-enenitrile is an organic compound with the molecular formula C6H9NO and a molecular weight of 111.14 g/mol It is characterized by the presence of a methoxy group, a methyl group, and a nitrile group attached to a butene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-methylbut-2-enenitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methoxy-2-methylbut-2-enal with a suitable nitrile source under basic conditions . The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-methylbut-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The methoxy and methyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

3-Methoxy-2-methylbut-2-enenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-2-methylbut-2-enenitrile involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through binding to specific receptors or enzymes, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-butenenitrile: Similar in structure but lacks the methoxy group.

    3-Methoxy-2-methylbut-2-enal: Contains an aldehyde group instead of a nitrile group.

    3-Methoxy-2-methylbut-2-enoic acid: Contains a carboxylic acid group instead of a nitrile group.

Uniqueness

3-Methoxy-2-methylbut-2-enenitrile is unique due to the presence of both a methoxy group and a nitrile group on the butene backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .

Properties

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

3-methoxy-2-methylbut-2-enenitrile

InChI

InChI=1S/C6H9NO/c1-5(4-7)6(2)8-3/h1-3H3

InChI Key

HEPSHSZXQSKRPA-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C)OC)C#N

Origin of Product

United States

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